![molecular formula C16H12F2N2OS B2544362 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 865544-83-8](/img/structure/B2544362.png)
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The benzothiazole moiety is found in many synthetic compounds, including dyes, fungicides, and pharmaceuticals .
Molecular Structure Analysis
Benzothiazoles are planar molecules due to the conjugation of the benzene and thiazole rings. This planarity and the presence of multiple aromatic systems allow for efficient π-π stacking interactions . The presence of fluorine atoms could influence the electronic properties of the molecule, as fluorine is highly electronegative.Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the benzothiazole ring .Scientific Research Applications
- The parent thiazolo[5,4-d]thiazole moiety possesses appealing features for applications in organic electronics. Its rigid, planar structure enables efficient intermolecular π–π overlap, making it suitable for semiconducting materials .
- Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconductors, are easily prepared. These materials have gained interest in organic photovoltaics .
- Thiazolo[5,4-d]thiazoles serve as promising building blocks in the synthesis of semiconductors for plastic electronics. Their high oxidative stability and efficient π–π overlap contribute to their use in organic photovoltaic devices .
- Derivatives of 6-bromobenzo[d]thiazol-2(3H)-one, synthesized through 1,3-dipolar cycloaddition, have been evaluated for their cytotoxic and antibacterial properties. These compounds exhibit potential as bioactive agents .
- Novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)aminoheteroarylmethyl)naphthalen-2-ol derivatives were synthesized and evaluated for pesticidal activity. Most of these compounds showed favorable insecticidal potential, particularly against pests like the oriental armyworm and diamondback moth .
- Despite recent interest, the synthetic chemistry of thiazolo[5,4-d]thiazole-based materials remains largely unexplored. There is room for improvement and broadening of the material scope, making it an exciting area for further research .
Organic Electronics and Semiconductors
Plastic Electronics and Photovoltaics
Antibacterial and Cytotoxic Activities
Insecticidal Potential
Materials Science and Synthetic Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-13-7-6-12(18)9-14(13)22-16(20)19-15(21)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLPDKBFSLRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.